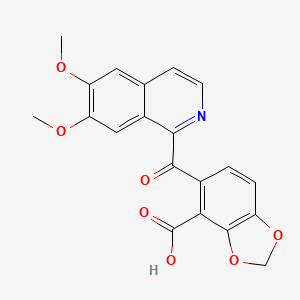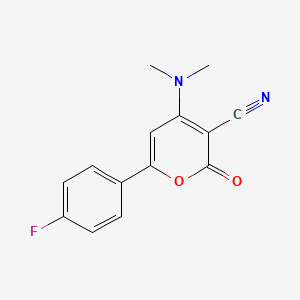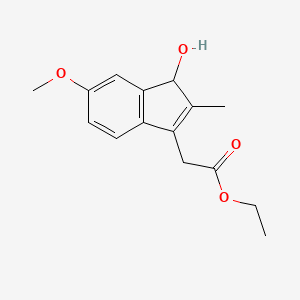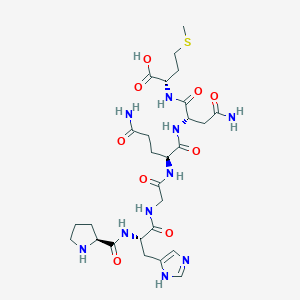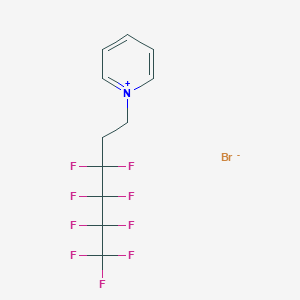
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is a fluorinated ionic liquid. It is characterized by the presence of a pyridinium cation and a bromide anion, with a nonafluorohexyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative.
Complex Formation: The pyridinium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Complex Formation: Metal salts such as copper(II) sulfate, nickel(II) chloride, or other transition metal salts.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide salts.
Oxidation and Reduction: Dihydropyridine derivatives.
Complex Formation: Metal-pyridinium complexes.
Aplicaciones Científicas De Investigación
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The pyridinium cation can engage in electrostatic interactions with negatively charged species, facilitating various chemical and biological processes.
Comparación Con Compuestos Similares
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium chloride
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium iodide
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium hydroxide
Uniqueness: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium cation and a nonafluorohexyl group, which imparts distinct physicochemical properties. Compared to its chloride, iodide, and hydroxide counterparts, the bromide variant may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
183849-01-6 |
|---|---|
Fórmula molecular |
C11H9BrF9N |
Peso molecular |
406.08 g/mol |
Nombre IUPAC |
1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H9F9N.BrH/c12-8(13,4-7-21-5-2-1-3-6-21)9(14,15)10(16,17)11(18,19)20;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
Clave InChI |
ZBHBLJZCRTXFBL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


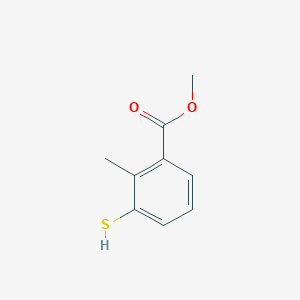
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
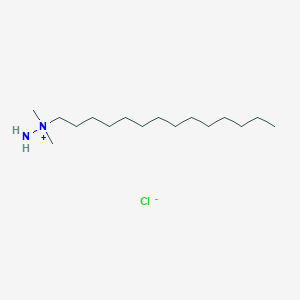
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
